Leucokinin VIII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

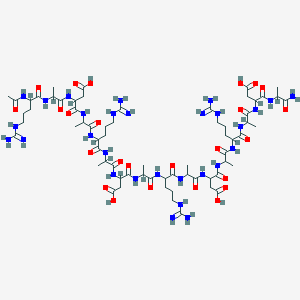

La leucokinine 8 est un neuropeptide appartenant à la famille des leucokinines, qui a été découverte pour la première fois chez les cafards et identifiée plus tard chez divers insectes et autres invertébrés . Ce peptide joue un rôle crucial dans la régulation des processus physiologiques tels que l'homéostasie des ions et de l'eau, l'alimentation et les interactions sommeil-métabolisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La leucokinine 8 peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et déprotégé pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de la leucokinine 8 implique la SPPS à grande échelle, qui permet la synthèse efficace et à haut rendement du peptide. Le processus est optimisé pour la scalabilité, garantissant une qualité et une pureté constantes du produit final .

Analyse Des Réactions Chimiques

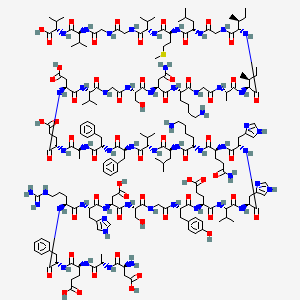

Types de réactions : La leucokinine 8 subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse et de sa dégradation. Elle ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions communs :

Formation de liaisons peptidiques : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et le N-hydroxybenzotriazole (HOBt) sont couramment utilisés en SPPS pour la formation de liaisons peptidiques.

Clivage et déprotection : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs.

Principaux produits : Le produit principal de ces réactions est le peptide leucokinine 8 lui-même, avec des sous-produits potentiels comprenant des peptides tronqués ou mal repliés .

4. Applications de la recherche scientifique

La leucokinine 8 a un large éventail d'applications dans la recherche scientifique :

Médecine : Applications thérapeutiques potentielles dans la modulation des troubles métaboliques et du sommeil.

Industrie : Utilisée dans le développement de stratégies de lutte contre les insectes en ciblant les voies de la leucokinine.

5. Mécanisme d'action

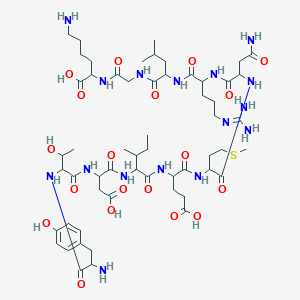

La leucokinine 8 exerce ses effets en se liant à des récepteurs couplés aux protéines G (RCPG) spécifiques sur les cellules cibles . Cette liaison active des voies de signalisation intracellulaires, conduisant à la modulation du transport des ions et de l'équilibre hydrique. Chez les insectes, la leucokinine 8 stimule les niveaux de calcium intracellulaire dans les cellules des tubules rénaux, favorisant la conductance des chlorures et le transport de l'eau .

Composés similaires :

Leucokinine 1-7 : Autres membres de la famille des leucokinines ayant des structures et des fonctions similaires.

Hormone diurétique 44 (DH44) : Un autre neuropeptide impliqué dans la régulation de l'homéostasie de l'eau et des ions.

Unicité : La leucokinine 8 est unique en raison de sa séquence spécifique et de son rôle dans la modulation de multiples processus physiologiques, notamment l'alimentation, les interactions sommeil-métabolisme et le transport des ions . Ses interactions réceptorielles distinctes et ses voies de signalisation la différencient davantage des autres composés similaires .

Applications De Recherche Scientifique

Leucokinin 8 has a wide range of applications in scientific research:

Mécanisme D'action

Leucokinin 8 exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways, leading to the modulation of ion transport and water balance. In insects, leucokinin 8 stimulates intracellular calcium levels in renal tubule cells, promoting chloride conductance and water transport .

Comparaison Avec Des Composés Similaires

Leucokinin 1-7: Other members of the leucokinin family with similar structures and functions.

Diuretic Hormone 44 (DH44): Another neuropeptide involved in regulating water and ion homeostasis.

Uniqueness: Leucokinin 8 is unique due to its specific sequence and its role in modulating multiple physiological processes, including feeding, sleep-metabolism interactions, and ion transport . Its distinct receptor interactions and signaling pathways further differentiate it from other similar compounds .

Propriétés

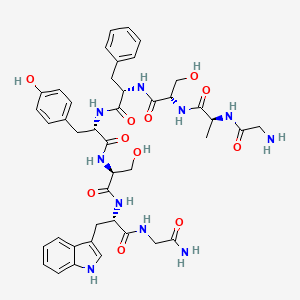

Formule moléculaire |

C42H52N10O11 |

|---|---|

Poids moléculaire |

872.9 g/mol |

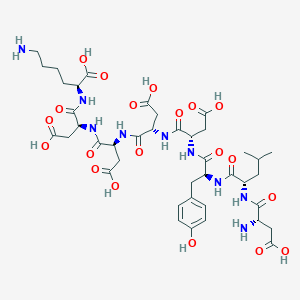

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |

Clé InChI |

ZOHKLCYDYCDSBV-XJYHPMDOSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

SMILES canonique |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

Séquence |

One Letter Code: GASFYSWG-NH2 |

Synonyme |

Leucokinin 8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.